molecular formula C15H15BrN2O3S B2920225 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798542-99-0

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2920225
CAS No.: 1798542-99-0
M. Wt: 383.26
InChI Key: DAEFRYYCAUGFSK-UHFFFAOYSA-N
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Description

3-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . This particular molecule is a hybrid structure, integrating the TZD moiety with a 2-bromobenzoyl-substituted piperidine, designed for investigative purposes in drug discovery and biochemical research. The TZD core is extensively documented for its significant role in metabolic disease research, primarily through its action as an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Activation of this nuclear receptor sensitizes tissues to insulin, thereby reducing blood glucose levels, making TZD derivatives valuable tools for studying type 2 diabetes mellitus . Beyond metabolic research, the TZD scaffold demonstrates a broad spectrum of other biological activities, including antimicrobial effects by potentially inhibiting bacterial cytoplasmic Mur ligases involved in peptidoglycan synthesis , antioxidant properties through scavenging reactive oxygen species (ROS) , and anticancer potential via mechanisms that may involve induction of apoptosis and cell cycle arrest . The specific substitution pattern in this compound—with a lipophilic bromobenzoyl-piperidine group—may influence its pharmacokinetic properties and target affinity, making it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel therapeutic avenues in areas such as infectious diseases, oncology, and inflammation. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c16-12-4-2-1-3-11(12)14(20)17-7-5-10(6-8-17)18-13(19)9-22-15(18)21/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEFRYYCAUGFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

This compound, also known by its CAS number 1798542-99-0 , is a chemical compound with applications in scientific research, particularly in the synthesis of novel compounds with antimicrobial and anticancer activities . This compound contains a piperidine group, a thiazolidinedione moiety, and a bromobenzoyl substituent, which contribute to its biological activity.

Synthesis and Chemical Properties

The synthesis of compounds incorporating thiazolidinedione moieties has been achieved through various synthetic pathways, including Knoevenagel condensation reactions . For instance, the Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes yields (E)-5-arylidenethiazolidine-2,4-diones . Piperidines, which form part of the structure of this compound, are also important in synthesizing various compounds with diverse applications .

Antimicrobial and Anticancer Research

Thiazole derivatives, which are structurally related, have demonstrated promising antimicrobial activity . Studies have evaluated the in vitro antimicrobial activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives against bacterial and fungal species, showing that certain compounds exhibit significant antimicrobial activity . Similarly, research into 4-(4-bromophenyl)-thiazol-2-amine derivatives has identified compounds with antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole .

In anticancer research, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . Specific compounds have shown significant anticancer activity in these screenings .

Use as a Building Block in Synthesis

This compound is also used as a building block for synthesizing complex molecules with potential biological activities . For example, it is related to the synthesis of thieno[2,3-b]pyridines, which have a broad range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Modifications and Pharmacophore Analysis

The TZD scaffold allows for substitutions at positions 3 and 5, which significantly influence bioactivity. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Structural Features Biological Activity References
Target Compound 3-[1-(2-Bromobenzoyl)piperidin-4-yl] Brominated aromatic ring, piperidine-TZD hybrid Inferred: Antidiabetic/antimicrobial
Compound 95 (Chilamakuru et al.) 3-(2-amino-5-nitrophenyl)-5-(4-methoxybenzylidene) Nitro group, methoxybenzylidene, dual substitution Antitubercular (MIC: <1 µg/mL)
EN300-30100 3-(2-aminoethyl)-5-[(4-chlorophenyl)methylene] Chlorophenyl, aminoethyl side chain Screening compound (unpublished)
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene) Diisopropylaminoethyl, methoxybenzylidene Lipophilic amine, methoxy group Synthetic intermediate
3-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl} Azetidine (4-membered ring), trifluoromethyl benzoyl Compact ring, fluorine substituent Undisclosed (structural study)

Key Observations :

  • Bromine vs.
  • Ring Size : The piperidine ring (6-membered) in the target compound offers greater conformational flexibility than the azetidine (4-membered) in ’s analogue, which could influence binding kinetics .
  • Dual Substitution : Compounds with 3,5-disubstitution (e.g., Compound 95) often exhibit enhanced activity due to synergistic interactions, whereas the target compound’s single substitution at position 3 may prioritize selectivity .

Biological Activity

The compound 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic derivative of thiazolidine-2,4-dione, a class known for its diverse biological activities. This compound features a thiazolidine ring fused with a dione functional group and contains a piperidine moiety substituted with a 2-bromobenzoyl group. The structural complexity of this compound suggests potential applications in pharmaceutical development, particularly in the fields of cancer and infectious disease treatment.

Anticancer Properties

Research indicates that compounds within the thiazolidine-2,4-dione class exhibit significant anticancer activity . For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic signaling pathways. Specifically, compounds similar to this compound have demonstrated efficacy against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with some showing lower IC50 values compared to established chemotherapeutics like irinotecan .

Antimicrobial Activity

In addition to anticancer effects, this compound may possess antimicrobial properties . Thiazolidine derivatives have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the bromobenzoyl group enhances the compound's reactivity and may contribute to its antimicrobial efficacy .

The mechanisms through which this compound exerts its biological effects are under investigation. Key pathways include:

  • PPAR Activation : The compound may activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating cellular metabolism and inflammation.
  • Apoptotic Pathways : It has been shown to modulate the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells by decreasing anti-apoptotic members while increasing pro-apoptotic members .

Table 1: Biological Activities of this compound

Activity Type Effect Cell Lines/Organisms Reference
AnticancerInduces apoptosisA549, MCF-7, HepG2
AntimicrobialInhibits growth of Gram-positive bacteriaVarious bacterial strains
PPAR ActivationModulates metabolic pathwaysVarious cell lines

Case Study 1: Anticancer Activity

In a study evaluating various thiazolidine derivatives, the compound exhibited notable antiproliferative effects against multiple cancer cell lines. The IC50 values indicated that it was more effective than several standard treatments. The study concluded that the unique structural features of the compound contributed significantly to its enhanced biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazolidine derivatives revealed that this compound effectively inhibited the growth of specific Gram-positive bacteria. This suggests potential for development as an antimicrobial agent .

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